molecular formula C7H4BF2NO2 B1455503 4-Cyano-3,5-difluorophenylboronic acid CAS No. 861710-03-4

4-Cyano-3,5-difluorophenylboronic acid

Cat. No.: B1455503
CAS No.: 861710-03-4
M. Wt: 182.92 g/mol
InChI Key: YKYMGFVDWOIHJH-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C₇H₄BF₂NO₂ and a molecular weight of 182.92 g/mol.

Scientific Research Applications

4-Cyano-3,5-difluorophenylboronic acid has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as an inhibitor of serine proteases and kinase enzymes, which are involved in the growth and progression of tumor cells.

    Material Science: Used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: Employed in the study of biological pathways and molecular interactions.

Mechanism of Action

Target of Action

The primary target of 4-Cyano-3,5-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the products of this reaction have applications in various fields, including the synthesis of pharmaceuticals and fine chemicals .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments. The stability of the compound and its reactivity may be affected by factors such as temperature and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

4-Cyano-3,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes . These enzymes are crucial for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with serine residues. This interaction inhibits the enzyme’s activity, thereby modulating biochemical pathways and cellular functions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction . This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can downregulate the expression of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Additionally, it can alter metabolic pathways by inhibiting enzymes that regulate metabolic flux, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, particularly enzymes . The compound binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Studies have shown that prolonged exposure to the compound can lead to long-term effects on cellular function, including changes in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those regulated by serine proteases and kinase enzymes . The compound can inhibit these enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it can interact with cofactors and other regulatory molecules, further modulating metabolic pathways and cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within cells, allowing it to exert its biochemical effects. The compound can accumulate in specific cellular compartments, where it interacts with target enzymes and other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for the compound’s biochemical effects, as they determine its interactions with target enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Cyano-3,5-difluorophenylboronic acid typically involves the borylation of 4-Cyano-3,5-difluorophenyl halides using boron reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-Cyano-3,5-difluorophenyl halides with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols and Quinones: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 4-Cyano-3,5-difluorophenylboronic acid is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination of functional groups imparts distinct electronic properties, making it particularly useful in Suzuki–Miyaura coupling reactions and other applications . Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical transformations .

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYMGFVDWOIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861710-03-4
Record name (4-Cyano-3,5-difluorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (55 g) was dissolved in acetone (1 L) and water (1 L). T this stirred mixture was added NaIO4 (160 g) and NH4OAc (50 g). The reaction mixture was stirred at room temperature overnight and then filtered. The filtrate was evaporated under vacuum at 40° C. until most of acetone was removed. The residue was cooled to 0° C. and 2N NaOH (1 L) solution was added with stirring over 30 minutes. The mixture was filtered, and the filtrate was washed with CH2Cl2 (1 L). To the aqueous layer was added 5N hydrochloric acid at 0° C. until pH=2. The resulting solid was filtered and then dissolved in EtOAc (1.5 L), dried over Na2SO4, filtered and evaporated under vacuum to provide 30 g of the title compound as a white solid.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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